![molecular formula C17H12ClFN2O2S B2687366 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate CAS No. 1396627-17-0](/img/structure/B2687366.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), an azetidine ring, which is a three-membered nitrogen-containing ring, and a benzoate group, which is a common motif in pharmaceutical chemistry .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Research on benzothiazole derivatives, including azetidin-2-ones, has shown their potential in pharmacological applications, with studies revealing their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. The synthesis of these compounds involves condensation and cyclization reactions, leading to various derivatives with established structures and evaluated pharmacological effects (Gurupadayya et al., 2008).
- Microwave-assisted synthesis techniques have been employed to create nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones. These compounds have been screened for antibacterial and antifungal activities, demonstrating their potential in addressing microbial infections (Mistry & Desai, 2006).
Anticancer Potential
- Isoxazole derivatives of benzothiazole-related compounds have been synthesized and evaluated for their anti-cancer activities. These derivatives exhibit cytotoxic effects on various cancer cell lines, highlighting their therapeutic potential in cancer treatment. One compound, in particular, induced cell cycle arrest and apoptosis in colon cancer cells, underscoring the role of such compounds in regulating cell proliferation and death pathways (Kumbhare et al., 2014).
Antimicrobial and Antifungal Evaluation
- Benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones have been synthesized and evaluated for their antimicrobial properties. These studies found that azetidin-2-ones derivatives exhibit significant activity against pathogenic bacteria and fungi, contributing to the development of new antimicrobial agents (Gilani et al., 2016).
Sensing and Detection Applications
- Benzothiazole derivatives have also been developed as fluorescent sensors for metal ions, such as Al3+ and Zn2+. These compounds demonstrate large Stokes shifts and good sensitivity, making them useful for detecting metal ions in various environments (Suman et al., 2019).
Corrosion Inhibition
- The application of benzothiazole derivatives in corrosion inhibition has been investigated, particularly for oil-well tubular steel in acidic environments. These studies reveal that such compounds effectively prevent corrosion, providing a protective layer on the steel surface, which could have significant implications for industrial applications (Yadav et al., 2015).
Mecanismo De Acción
Target of Action
Compounds containing a benzothiazole moiety, like “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate”, are often associated with anti-tubercular activity . They may target enzymes like DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound might interact with its target enzyme, leading to the inhibition of the enzyme’s activity. This could result in the disruption of essential biochemical processes in the bacteria, leading to its death .
Biochemical Pathways
The compound might affect the synthesis of cell wall components in Mycobacterium tuberculosis, disrupting the integrity of the bacterial cell wall and leading to cell death .
Result of Action
The ultimate effect of the compound’s action would be the death of Mycobacterium tuberculosis cells, potentially leading to the resolution of a tuberculosis infection .
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c18-11-4-3-5-12(19)15(11)16(22)23-10-8-21(9-10)17-20-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSGNSLXGCTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

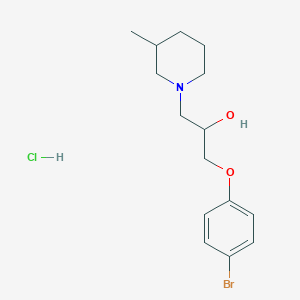
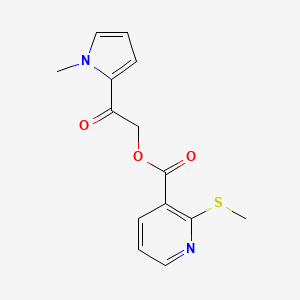
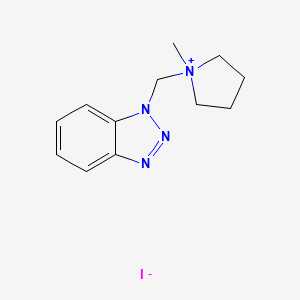
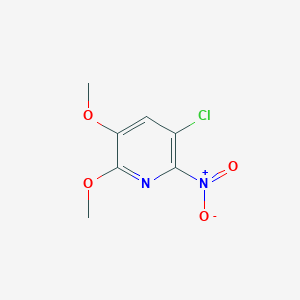
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)

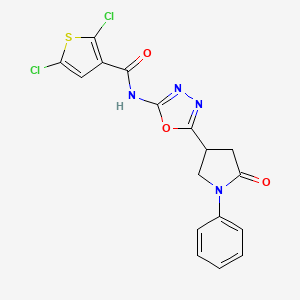
![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)

![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)
